molecular formula C21H12BCl2F2NO B12591009 Borinic acid, bis(3-chloro-4-fluorophenyl)-, 8-quinolinyl ester CAS No. 873101-76-9

Borinic acid, bis(3-chloro-4-fluorophenyl)-, 8-quinolinyl ester

Cat. No.: B12591009
CAS No.: 873101-76-9
M. Wt: 414.0 g/mol
InChI Key: PWLMQVCHHLYWFH-UHFFFAOYSA-N
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Description

Borinic acid, bis(3-chloro-4-fluorophenyl)-, 8-quinolinyl ester: is a chemical compound with the molecular formula C21H12BCl2F2NO. It is known for its unique structure, which includes borinic acid esterified with 8-quinolinyl and substituted with 3-chloro-4-fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of borinic acid, bis(3-chloro-4-fluorophenyl)-, 8-quinolinyl ester typically involves the esterification of borinic acid with 8-quinolinol in the presence of 3-chloro-4-fluorophenyl groups. The reaction conditions often require a catalyst and a controlled environment to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would follow similar principles to laboratory methods, with additional steps to ensure purity and yield optimization .

Chemical Reactions Analysis

Types of Reactions

Borinic acid, bis(3-chloro-4-fluorophenyl)-, 8-quinolinyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of substituted esters .

Scientific Research Applications

Borinic acid, bis(3-chloro-4-fluorophenyl)-, 8-quinolinyl ester has several scientific research applications:

Mechanism of Action

The mechanism by which borinic acid, bis(3-chloro-4-fluorophenyl)-, 8-quinolinyl ester exerts its effects involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, influencing biological pathways and processes. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Borinic acid, bis(3-chloro-4-fluorophenyl)-, 8-quinolinyl ester: is similar to other borinic acid esters, such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of both 3-chloro-4-fluorophenyl and 8-quinolinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

CAS No.

873101-76-9

Molecular Formula

C21H12BCl2F2NO

Molecular Weight

414.0 g/mol

IUPAC Name

bis(3-chloro-4-fluorophenyl)-quinolin-8-yloxyborane

InChI

InChI=1S/C21H12BCl2F2NO/c23-16-11-14(6-8-18(16)25)22(15-7-9-19(26)17(24)12-15)28-20-5-1-3-13-4-2-10-27-21(13)20/h1-12H

InChI Key

PWLMQVCHHLYWFH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)F)Cl)(C2=CC(=C(C=C2)F)Cl)OC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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